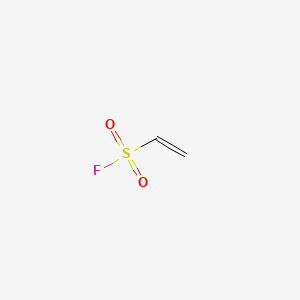

Ethenesulfonyl fluoride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

ethenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3FO2S/c1-2-6(3,4)5/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPHZHGVWNKAFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073226 | |

| Record name | Ethenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677-25-8 | |

| Record name | Ethenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=677-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethenesulfonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000677258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenesulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHENESULFONYL FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK3AZ38DKJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance As a Prominent Michael Acceptor

Ethenesulfonyl fluoride (B91410) is widely recognized as one of the most powerful Michael acceptors known. researchgate.netnih.govacs.org This high reactivity stems from the electron-withdrawing sulfonyl fluoride group, which strongly activates the vinyl moiety towards nucleophilic attack. This characteristic allows ESF to readily react with a wide range of nucleophiles, including amines, thiols, and active methylene (B1212753) compounds, to form stable carbon-sulfur and heteroatom-sulfur bonds. acs.orgacs.org

The kinetics of its reactions have been studied, and with an electrophilicity parameter (E) of -12.09, ESF ranks among the most potent Michael acceptors. nih.gov This exceptional electrophilicity translates to excellent performance in various chemical transformations, often proceeding in high yields under mild conditions. researchgate.net For instance, ESF has been utilized in the synthesis of β-arylethenesulfonyl fluorides through palladium-catalyzed Heck-Matsuda reactions and in the formation of bisalkylsulfonyl fluoride monomers via Michael addition with amines. sigmaaldrich.com Its reactivity also extends to cycloaddition reactions, such as the photocatalytic [2+2] cycloaddition with pyridones to form cyclobutane-fused pyridinyl sulfonyl fluorides. sigmaaldrich.com

The robust nature of the resulting fluorosulfonylethyl linkage makes it a valuable component in the design of functional molecules. acs.org This has been demonstrated in the development of covalent inhibitors for enzymes like human neutrophil elastase and telomerase. nih.govnih.gov

Role As a Key Hub in Sulfur Vi Fluoride Exchange Sufex Click Chemistry

Ethenesulfonyl fluoride (B91410) is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry platform developed by K.B. Sharpless and coworkers. thieme-connect.comalfa-chemistry.comthieme-connect.com SuFEx reactions are characterized by their reliability, high efficiency, and broad scope, enabling the rapid and modular construction of molecules containing the S(VI)-F motif. alfa-chemistry.com ESF, alongside sulfuryl fluoride (SO2F2) and thionyl tetrafluoride (SOF4), serves as a key "hub" for these transformations. nih.govnih.gov

The SuFEx process typically involves the reaction of a sulfonyl fluoride with a silyl (B83357) ether or an alcohol, often facilitated by a catalyst, to form a stable sulfonate ester linkage. nih.gov This allows for the connection of various molecular fragments with high fidelity. thieme-connect.com The versatility of ESF within the SuFEx framework is highlighted by its use in creating diverse chemical structures and its application in post-polymerization modification. sigmaaldrich.comthieme-connect.com For example, it has been used to synthesize polysulfonates from ESF-amine adducts. pnas.org

The development of accelerated SuFEx protocols, utilizing catalysts like 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG), has further enhanced the utility of ESF by enabling direct reactions with alcohols and circumventing the need for pre-functionalized silyl ethers. cshl.edu This streamlines the synthesis of complex molecules and aligns with the principles of click chemistry by simplifying purification processes. cshl.edu

Broad Utility in Advanced Organic Synthesis and Interdisciplinary Chemical Science

Electrophilic Reactivity as a Michael Acceptor

The sulfonyl fluoride group (-SO₂F) is strongly electron-withdrawing, which polarizes the vinyl group in this compound, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack. This property makes ESF an excellent Michael acceptor, a class of compounds that engage in conjugate addition reactions. researchgate.netsigmaaldrich.com The reactivity of ESF allows for the facile introduction of the fluorosulfonylethyl group into various molecular scaffolds. acs.org

To quantify the electrophilic reactivity of Michael acceptors like this compound, the Mayr electrophilicity scale is often employed. uni-muenchen.deuni-muenchen.deprinceton.edu This scale provides a universal, solvent-independent electrophilicity parameter (E) that allows for the prediction of reaction rates with various nucleophiles. uni-muenchen.deuni-muenchen.de A more negative E value indicates higher electrophilicity.

For this compound, the electrophilicity parameter has been determined experimentally. In dimethyl sulfoxide (B87167) (DMSO), this compound has an E parameter of -12.09 . lmu.de This value places it among the highly reactive electrophiles, consistent with its observed reactivity in a broad range of synthetic transformations.

| Compound | Electrophilicity Parameter (E) | Solvent | Reference |

| This compound | -12.09 | DMSO | lmu.de |

This compound undergoes nucleophilic conjugate addition, also known as the Michael addition, with a diverse range of nucleophiles centered on nitrogen, oxygen, sulfur, and carbon atoms. sigmaaldrich.com These reactions are fundamental to its application in synthesizing functional molecules for chemical biology, materials science, and drug discovery. sigmaaldrich.comnih.gov

This compound reacts readily with primary and secondary amines and anilines in a Michael addition fashion. nih.govsigmaaldrich.comnih.gov This reaction is highly reliable and is used to prepare bisalkylsulfonyl fluoride monomers. sigmaaldrich.comnih.gov For instance, the reaction of one equivalent of an aliphatic amine with two equivalents of ESF yields the corresponding N,N-bis(2-fluorosulfonylethyl)amine. nih.gov These monomers are crucial building blocks for the synthesis of polysulfonates via SuFEx-based polycondensation. nih.govnih.gov The reaction mechanism for primary amines has been investigated using density functional theory, revealing it to be an Sₙ2-type reaction where a complementary base can significantly lower the activation barrier by enhancing the amine's nucleophilicity. nih.gov

The use of (E)-2-methoxyethene-1-sulfonyl fluoride has been developed as a reagent for the atom-economical synthesis of enaminyl sulfonyl fluorides from various amines, producing methanol (B129727) as the only byproduct under mild conditions. organic-chemistry.org Furthermore, this compound has been shown to react with organic azides. acs.orgacs.org In another example of its reactivity with nitrogen nucleophiles, ESF undergoes a [3+2] cycloaddition with in-situ generated azomethine ylides to produce pyrrolidine-3-sulfonyl fluorides in good yields. researchgate.net

| Nitrogen Nucleophile | Product Type | Application / Finding | References |

| Primary/Secondary Amines | Bis(2-fluorosulfonylethyl)amines | Synthesis of polysulfonate monomers | nih.govnih.gov |

| Amines | Enaminyl sulfonyl fluorides | Atom-economical synthesis using a MeO-ESF reagent | organic-chemistry.org |

| Organic Azides | Azide-adducts | Mentioned in synthetic chemistry literature | acs.orgacs.org |

| Azomethine Ylides | Pyrrolidine-3-sulfonyl fluorides | [3+2] Cycloaddition reaction | researchgate.net |

The conjugate addition of oxygen-centered nucleophiles to this compound is a key method for forming C-O bonds. A notable example is the direct hydrocarboxylation of ESF using carboxylic acids. acs.orgnih.gov This reaction can be effectively promoted by copper(II) oxide (CuO) under mild conditions to generate 2-(fluorosulfonyl)ethyl esters. acs.orgresearchgate.net A proposed mechanism suggests an oxa-Michael addition, where a proton from the carboxylic acid is transferred to the α-carbon of the this compound. acs.org

This transformation tolerates a wide range of functional groups on the carboxylic acid, including both electron-donating and electron-withdrawing substituents on aromatic rings. nih.govresearchgate.net The reaction has been successfully applied to modify complex molecules, including the nonsteroidal anti-inflammatory drugs Ibuprofen and Aspirin. nih.gov

Below is a table summarizing the scope of the copper-promoted addition of various carboxylic acids to this compound.

| Carboxylic Acid (Substituent) | Product | Yield (%) | Reference |

| 4-Nitrobenzoic acid | 2-(Fluorosulfonyl)ethyl 4-nitrobenzoate | 95 | nih.gov |

| 3-Nitrobenzoic acid | 2-(Fluorosulfonyl)ethyl 3-nitrobenzoate | 81 | nih.gov |

| 4-Fluorobenzoic acid | 2-(Fluorosulfonyl)ethyl 4-fluorobenzoate | 82 | nih.gov |

| 4-Chlorobenzoic acid | 2-(Fluorosulfonyl)ethyl 4-chlorobenzoate | 65 | nih.gov |

| 3-Chlorobenzoic acid | 2-(Fluorosulfonyl)ethyl 3-chlorobenzoate | 52 | nih.gov |

| 2-Chlorobenzoic acid | 2-(Fluorosulfonyl)ethyl 2-chlorobenzoate | 34 | nih.gov |

| 4-Iodobenzoic acid | 2-(Fluorosulfonyl)ethyl 4-iodobenzoate | 38 | acs.org |

| 4-Cyanobenzoic acid | 2-(Fluorosulfonyl)ethyl 4-cyanobenzoate | 71 | nih.gov |

| 4-Methoxybenzoic acid | 2-(Fluorosulfonyl)ethyl 4-methoxybenzoate | 81 | nih.gov |

| Ibuprofen | 2-(Fluorosulfonyl)ethyl 2-(4-isobutylphenyl)propanoate | 65 | nih.gov |

| Acetylsalicylic acid (Aspirin) | 2-(Fluorosulfonyl)ethyl 2-acetoxybenzoate | 58 | nih.gov |

Reaction conditions: Carboxylic acid (1.0 mmol), ESF (2.0 mmol), CuO (1.0 equiv), in MeCN at 80 °C for 20 h. Yields are for isolated products. nih.gov

Sulfur-centered nucleophiles, known for their high nucleophilicity, readily react with this compound. msu.edu Thiols undergo Michael addition to ESF, a reactivity that is harnessed in various chemical and biological applications. The reaction with the sulfide (B99878) ion (S²⁻) is particularly efficient. ESF has been utilized as a derivatization reagent for the quantitative analysis of sulfide ions in biological samples, such as whole blood, using gas chromatography-mass spectrometry (GC/MS). researchgate.netresearchgate.net The reaction involves the sulfide ion attacking two molecules of ESF to form a stable di-ESF derivative (S-(CH₂CH₂SO₂F)₂), which can be easily detected. researchgate.net This method shows high selectivity for sulfide ions over other interfering compounds found in blood. researchgate.net

The reaction of this compound with carbon-centered nucleophiles provides a direct route for C-C bond formation. However, its reactivity with some stabilized carbon nucleophiles can be modest. For example, the addition of 1,3-dicarbonyl substrates to ESF has been reported to proceed poorly. researchgate.net

Despite this, ESF reacts with other types of carbon nucleophiles. A copper-catalyzed cascade reaction between α-diazocarbonyl compounds and ESF has been developed to afford highly functionalized pyrazolyl aliphatic sulfonyl fluorides in good to excellent yields. researchgate.net In this context, the reaction of ESF with ylides, which are potent carbon nucleophiles, is also significant. libretexts.org For instance, the reaction of this compound with dimethyl diazomalonate can lead to the formation of cyclobutane (B1203170) derivatives. acs.org

Nucleophilic Conjugate Addition Reactions

Reactivity with Phosphorus-Centered Nucleophiles (e.g., Phosphines)

This compound (ESF) participates in reactions with phosphorus-centered nucleophiles, such as phosphines. These reactions are significant in the synthesis of various organophosphorus compounds. The specific products and reaction pathways can be influenced by the nature of the phosphine (B1218219) and the reaction conditions employed.

A notable application of this reactivity is in the synthesis of phosphine-containing monomers. For instance, the reaction of ESF with diphenylphosphine (B32561) (Ph₂PH) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetonitrile (B52724) (CH₃CN) at room temperature yields (2-(diphenylphosphoryl)ethyl)sulfonyl fluoride. This product can then undergo further transformations. For example, it can be polymerized or used as a precursor for more complex molecular architectures.

The general mechanism involves the nucleophilic attack of the phosphine on the β-carbon of the vinyl group of ESF, a process known as a Michael-type addition. This initial addition is often followed by subsequent reactions, depending on the specific reactants and conditions. The high reactivity of ESF as a Michael acceptor is a key driver for these transformations. sigmaaldrich.com

Research has also explored the use of these reactions in the development of new catalytic systems and functional materials. The resulting organophosphorus-sulfonyl fluoride compounds can exhibit unique electronic and steric properties, making them valuable ligands for transition-metal catalysis or building blocks for novel polymers.

Sulfur(VI) Fluoride Exchange (SuFEx) Reactivity

Sulfur(VI) Fluoride Exchange (SuFEx) is a category of click chemistry reactions developed by K. Barry Sharpless and coworkers, which relies on the specific reactivity of sulfur(VI) fluorides. thieme-connect.comnih.gov The core principle of SuFEx is the exchange of a fluoride atom on a sulfur(VI) center with a nucleophile, typically an oxygen or nitrogen-based nucleophile. nih.govnih.gov This process is characterized by its high efficiency, reliability, and broad functional group tolerance, making it a powerful tool for creating robust chemical linkages. thieme-connect.comosti.gov

The S(VI)-F bond is remarkably stable under many conditions, being resistant to reduction, strong acids, and heat. sigmaaldrich.comnih.gov However, its reactivity can be "unleashed" under specific catalytic conditions, allowing for rapid and selective reactions. nih.gov The high positive charge on the sulfur atom makes it susceptible to nucleophilic attack. nih.gov The reaction is often catalyzed by organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or bifluoride salts. nih.govchemrxiv.org

The mechanism of SuFEx with silyl-protected phenols is thought to proceed via the formation of a highly reactive intermediate. The presence of a silicon additive is believed to be crucial due to the formation of the very strong Si-F bond, which provides a thermodynamic driving force for the reaction. nih.gov For reactions with alcohols, a synergistic catalytic system of hexamethyldisilazane (B44280) (HMDS) and a strong, non-nucleophilic base like 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BTMG) has been developed. nih.gov

The key features of SuFEx reactions include:

High Stability of the S(VI)-F bond: This bond is generally unreactive, providing orthogonality to many other chemical transformations. sigmaaldrich.comnih.gov

Specific Activation: The S(VI)-F bond can be selectively activated by specific catalysts or reaction conditions to react with nucleophiles. sigmaaldrich.comnih.gov

High Reaction Efficiency: SuFEx reactions typically proceed to high conversion with minimal byproducts, simplifying purification. sigmaaldrich.comosti.gov

Broad Scope: A wide range of nucleophiles, including phenols, alcohols, and amines, can participate in SuFEx reactions. nih.govacs.org

This compound (ESF) has emerged as a highly versatile and important building block, or "hub," in SuFEx chemistry. thieme-connect.comresearchgate.net Its utility stems from the presence of two reactive sites: the sulfonyl fluoride group, which can participate in SuFEx reactions, and the vinyl group, which is an excellent Michael acceptor. sigmaaldrich.comnih.govsigmaaldrich.com This dual reactivity allows for a modular and powerful approach to synthesizing a wide array of complex molecules.

The vinyl group of ESF can readily undergo Michael addition reactions with a variety of nucleophiles, including amines, anilines, and carbon-based nucleophiles. nih.govsigmaaldrich.comosti.govnih.gov This initial reaction introduces the sulfonyl fluoride moiety into a new molecular scaffold. The resulting adduct, now containing a stable alkanesulfonyl fluoride, can then be subjected to a subsequent SuFEx reaction. osti.gov

This two-step process allows for the creation of diverse molecular architectures. For example, bis-amines can react with two equivalents of ESF to form bis-alkylsulfonyl fluoride monomers. osti.govnih.gov These monomers can then be polymerized with bis-phenol monomers under SuFEx conditions to generate polysulfonates. osti.govosti.govnih.gov This strategy highlights the power of ESF as a connective hub, enabling the rapid assembly of polymers with varied side-chain functionalities. osti.gov

The reactivity of the vinyl group as a dienophile also allows ESF to participate in cycloaddition reactions, further expanding its synthetic utility while preserving the SuFEx-active sulfonyl fluoride group for subsequent transformations. nih.gov

A significant advantage of using this compound as a building block is the ability to perform post-functionalization of the initially formed adducts via SuFEx chemistry. osti.govresearchgate.net After the initial reaction at the vinyl group (e.g., Michael addition), the resulting molecule contains a sulfonyl fluoride group that can be further modified. osti.gov

This strategy is particularly useful in polymer chemistry and materials science. For instance, polymers prepared using ESF-derived monomers will have pendant sulfonyl fluoride groups along the polymer chain. osti.gov These groups can be subsequently reacted with a variety of nucleophiles in a SuFEx reaction to introduce new functional groups. osti.gov This post-polymerization modification allows for the tuning of the polymer's properties, such as solubility, thermal stability, or biological activity, without altering the polymer backbone. osti.gov

This approach has been demonstrated in the synthesis of functional polysulfonates. osti.govosti.gov Monomers containing orthogonal functional groups can be incorporated into the polymer chain. osti.gov After polymerization, these orthogonal groups can be modified using other click chemistry reactions, while the sulfonyl fluoride groups can be functionalized via SuFEx, leading to highly complex and functional materials. osti.gov

The ability to perform late-stage functionalization is also valuable in drug discovery and chemical biology. Bioactive molecules can be linked to the ESF-derived scaffolds through SuFEx chemistry, allowing for the rapid generation of compound libraries for screening. researchgate.net

Other Advanced Reaction Pathways

This compound (ESF) can participate in photocatalytic [2+2] cycloaddition reactions with various unsaturated compounds, including pyridones and isoquinolones, to generate cyclobutane-fused heterocyclic sulfonyl fluorides. sigmaaldrich.com These reactions are typically promoted by a photocatalyst that, upon excitation with visible light, can facilitate the cycloaddition.

The general process involves the photoexcitation of a catalyst, which then transfers energy to one of the reactants, promoting it to an excited state. This excited molecule can then undergo a [2+2] cycloaddition with the other reactant to form a four-membered ring. A common photocatalyst used for these transformations is 4Cz-IPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene). nih.gov

A notable aspect of this reaction is the "on-water" acceleration that has been observed. nih.gov Performing the reaction in a water-oil biphasic system can significantly enhance the reaction rate and yield, likely due to a high-pressure-like effect at the interface. nih.gov This method provides a more environmentally friendly approach to synthesizing these complex heterocyclic structures. nih.gov

The resulting cyclobutane-fused sulfonyl fluorides are valuable synthetic intermediates. The sulfonyl fluoride group remains intact during the cycloaddition and can be used for subsequent SuFEx-based modifications, allowing for the rapid diversification of the cycloadducts. nih.gov This combination of photocatalysis and SuFEx chemistry provides a powerful platform for accessing novel chemical space.

Below is a table summarizing the reactants and products in a typical photocatalytic [2+2] cycloaddition of ESF.

| Reactant 1 | Reactant 2 | Photocatalyst | Product |

| This compound | Pyridone | 4Cz-IPN | Cyclobutane-fused Pyridinyl Sulfonyl Fluoride |

| This compound | Isoquinolone | 4Cz-IPN | Cyclobutane-fused Isoquinolinyl Sulfonyl Fluoride |

| β-arylated this compound | 2,3-benzofuran | 4Cz-IPN | Cyclobutane-fused Benzofuranyl Sulfonyl Fluoride |

| β-arylated this compound | N-Boc-protected indole | 4Cz-IPN | Cyclobutane-fused Indolyl Sulfonyl Fluoride |

This methodology has been shown to be effective with a range of heteroaromatic compounds, demonstrating its potential for creating diverse libraries of complex molecules. nih.gov

Desulfonylative Cyclization Reactions

This compound and its derivatives participate in various cycloaddition reactions, leading to the formation of cyclic structures. While the term "desulfonylative" may not always be explicitly used, these reactions involve the incorporation of the this compound moiety into a cyclic system, with the sulfonyl fluoride group often remaining as a key functional handle for further transformations.

A notable example is the photocatalytic [2+2] cycloaddition of this compound with pyridones or isoquinolones. sigmaaldrich.com This reaction yields cyclobutane-fused pyridinyl sulfonyl fluorides, which are valuable structural motifs in medicinal chemistry. sigmaaldrich.com Similarly, ESF reacts with simple enamines to produce 2-aminocyclobutanesulfonyl fluorides. acs.org Another documented cyclization involves the reaction of ESF with dimethyl diazomalonate, resulting in the formation of a cyclobutane ring. acs.org

A related compound, ethene-1,1-disulfonyl difluoride (EDSF), generated from a stable precursor, undergoes a [2+2] cycloaddition with a variety of aryl acetylenes and enynes. This reaction proceeds with high efficiency and regioselectivity to afford 1,1-bissulfonylfluoride substituted cyclobutenes. nih.gov The reaction is proposed to proceed via a stepwise mechanism. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Pyridones/Isoquinolones | Cyclobutane-fused pyridinyl sulfonyl fluorides | sigmaaldrich.com |

| This compound | Enamines | 2-Aminocyclobutanesulfonyl fluorides | acs.org |

| This compound | Dimethyl diazomalonate | Cyclobutane derivative | acs.org |

| Ethene-1,1-disulfonyl difluoride | Aryl acetylenes/Enynes | 1,1-Bissulfonylfluoride substituted cyclobutenes | nih.gov |

Radical Addition Reactions to Unsaturated Substrates

The electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor and a prime substrate for radical addition reactions. acs.orgsigmaaldrich.com These reactions provide a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of functionalized sulfonyl fluorides.

One significant application is in decatungstate-catalyzed photochemical reactions for C-H bond functionalization. nih.gov In this process, radicals are generated through hydrogen atom abstraction by the photocatalyst from various organic molecules. These radicals then add to the double bond of ESF to produce a range of sulfonyl fluoride compounds. nih.gov These products can serve as versatile intermediates for synthesizing other sulfur-containing compounds like sultones, sulfonamides, and sulfonates. nih.gov

The radical addition of thiols to alkenes, known as the thiol-ene reaction, is another important transformation involving ESF. acsgcipr.org This reaction typically proceeds via an anti-Markovnikov addition, where a thiyl radical, generated from a thiol and a radical initiator, adds to the alkene. acsgcipr.orgyoutube.com The resulting carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the thioether product. acsgcipr.orgyoutube.com This method offers a route to thioethers under conditions where conjugate addition may not be as effective. acsgcipr.org The reaction of thiols with ESF yields 2-(fluorosulfonyl)ethyl derivatives in generally excellent yields. acs.org

| Radical Source | Reaction Type | Product Class | Key Features | Reference |

| Radicals from C-H abstraction (photocatalysis) | Radical Addition | Functionalized sulfonyl fluorides | Versatile intermediates for sultones, sulfonamides, etc. | nih.gov |

| Thiols (radical initiator) | Thiol-ene Reaction | 2-(Fluorosulfonyl)ethyl thioethers | Anti-Markovnikov addition, high yields | acs.orgacsgcipr.org |

| Various radical precursors | Radical Hydro-fluorosulfonylation | Aliphatic and alkenylsulfonyl fluorides | Access to valuable sulfonyl fluoride products | sabinai-neji.com |

Formation and Reactivity of Sulfone Iminium Fluorides (SIFs) in SuFEx

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a cornerstone of click chemistry, relies on the robust and predictable reactivity of sulfonyl fluorides. sigmaaldrich.com this compound plays a crucial role in the synthesis of monomers for SuFEx-based polymerizations through the formation of amine adducts.

Specifically, the Michael addition of primary amines or anilines to this compound provides bisalkylsulfonyl fluoride monomers, referred to as AA monomers. nih.govosti.govosti.gov These monomers can then undergo a SuFEx-based polycondensation with bisphenol bis(t-butyldimethylsilyl) ethers (BB monomers). nih.govosti.govosti.gov This reaction is efficiently catalyzed by species such as [Ph₃P=N-PPh₃]⁺[HF₂]⁻ and demonstrates excellent functional group tolerance. nih.govnih.gov The result is the formation of polysulfonates with diverse side chain functionalities, achieved with high conversion rates in relatively short reaction times. nih.govnih.gov

The mechanism of the SuFEx reaction, for example between methanesulfonyl fluoride and methylamine, is understood to be an SN2-type reaction. The presence of a complementary base is crucial as it enhances the nucleophilicity of the amine, thereby lowering the reaction barrier. acs.org The resulting sulfonyl fluoride products are remarkably stable yet readily react with nucleophiles under appropriate conditions, making them valuable for further functionalization. sigmaaldrich.com

| Monomer Type | Precursor | Reaction | Product | Catalyst/Conditions | Reference |

| AA Monomer | This compound + Amine/Aniline | Michael Addition | Bisalkylsulfonyl fluoride | - | nih.govosti.govosti.gov |

| BB Monomer | Bisphenol + t-Butyldimethylsilyl chloride | Silylation | Bisphenol bis(t-butyldimethylsilyl) ether | - | nih.gov |

| Polymer | AA Monomer + BB Monomer | SuFEx Polycondensation | Polysulfonate | [Ph₃P=N-PPh₃]⁺[HF₂]⁻ | nih.govnih.gov |

Advanced Spectroscopic and Computational Characterization of Ethenesulfonyl Fluoride

Kinetic Studies of Reactivity

Kinetic studies have been instrumental in quantifying the electrophilic nature of ethenesulfonyl fluoride (B91410). Photometric measurements of the reactions between ESF and various nucleophiles, such as sulfonium (B1226848) and pyridinium (B92312) ylides, have been used to determine its electrophilicity parameter (E). researchgate.net According to the Mayr electrophilicity scale, ESF has an E value of -12.09, placing it among the most potent Michael acceptors known. researchgate.net This high electrophilicity explains its exceptional reactivity towards a wide array of nucleophiles, including thiols, amines, and enamines. researchgate.netnih.gov

Further studies have confirmed that ESF ranks at the top of the reactivity hierarchy for known Michael acceptors. researchgate.netchinesechemsoc.org Its reactivity is particularly pronounced with sulfur-based nucleophiles compared to its reactions with water or aliphatic alcohols. researchgate.net The pronounced reactivity has also been noted for its derivatives, such as vinyltriflone (CH₂=CHSO₂CF₃), which are utilized as fluorous tagging agents. researchgate.net The β-phenyl derivative of ESF, however, is reported to be 4.5 orders of magnitude less electrophilic. researchgate.net

Table 1: Kinetic Parameters and Reactivity of Ethenesulfonyl Fluoride

| Parameter | Value/Observation | Significance | Reference |

|---|---|---|---|

| Electrophilicity Parameter (E) | -12.09 | Ranks ESF as one of the strongest Michael acceptors. | researchgate.net |

| Relative Reactivity | Higher towards sulfur compounds than water and alcohols. | Indicates selectivity in nucleophilic reactions. | researchgate.net |

| Reactivity Hierarchy | Ranks at the top among known Michael acceptors. | Underlines its utility in rapid covalent bond formation. | researchgate.netchinesechemsoc.org |

| β-phenyl derivative | 4.5 orders of magnitude less electrophilic than ESF. | Demonstrates significant substituent effects on reactivity. | researchgate.net |

Structure-Reactivity Relationship (SAR) Studies

Structure-reactivity relationship (SAR) studies on this compound derivatives have provided crucial insights for designing molecules with specific biological activities, such as telomerase inhibitors. tandfonline.comnih.gov These studies systematically alter the structure of the ESF scaffold and evaluate the impact on its reactivity and efficacy.

For instance, in a series of 2-phenylthis compound derivatives designed as telomerase inhibitors, substitutions on the phenyl ring were found to significantly influence their anti-proliferative activity. tandfonline.com

Para-substitution: Compounds with non-substituted or para-substituted benzene (B151609) rings generally exhibited better activity. tandfonline.com

Meta-substitution: For compounds with meta-substituents, strong electron-withdrawing groups such as fluorine (F), trifluoromethyl (CF₃), or nitro (NO₂) were shown to greatly enhance activity. tandfonline.com

The nature of the substituent at the β-position of the vinyl group also plays a critical role in modulating the electrophilicity of the sulfonyl fluoride warhead. This is described as a "push-pull" mechanism, where electron-donating groups at the β-position can decrease the reactivity of both the double bond and the sulfonyl fluoride group. nih.gov For example, β-amino-substituted ESF derivatives are significantly deactivated towards nucleophilic attack. nih.gov A broader analysis of various sulfur(VI) fluoride electrophiles confirmed that structural modifications, such as the position of substituents (para vs. meta) or the introduction of spacers, have a marked effect on their stability and reactivity. nih.gov

Table 2: Summary of Structure-Reactivity Relationship (SAR) Findings for this compound Derivatives

| Structural Modification | Effect on Reactivity/Activity | Example/Context | Reference |

|---|---|---|---|

| para-Substitution on Phenyl Ring | Generally improved anticancer activity. | Design of telomerase inhibitors. | tandfonline.com |

| meta-Substitution with Electron-Withdrawing Groups (F, CF₃, NO₂) | Greatly enhanced anticancer activity. | Design of telomerase inhibitors. | tandfonline.com |

| β-Amino Substitution | Strongly deactivates the Michael acceptor. | Tuning electrophilicity for selective targeting. | nih.gov |

Theoretical Chemistry Approaches

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the reaction mechanisms and energetics of this compound. researchgate.netnih.gov DFT calculations allow researchers to model reaction pathways, calculate activation energies, and visualize transition states, providing insights that complement experimental findings. researchgate.netfrontiersin.orgmdpi.com

For example, DFT calculations have been employed to:

Confirm Reaction Mechanisms: Theoretical calculations at the DFT level have been used to support proposed mechanisms, such as the σ-complexation in reactions with nitroalkyl anions and the stepwise [2+2] cycloaddition pathway for related disulfonyl difluoride compounds. researchgate.netnih.gov

Elucidate Reaction Pathways: In the palladium-catalyzed Suzuki coupling of 1-bromoethene-1-sulfonyl fluoride, DFT calculations suggested a mechanism involving oxidative addition at the C-S bond, followed by desulfonation to create a palladium-fluoride intermediate. researchgate.net

Predict Reactivity and Energetics: DFT has been used to calculate the activation energies for various reactions, such as the fluorination of surfaces, providing a quantitative measure of reaction feasibility. researchgate.net These calculations help in understanding why certain reactions proceed under specific conditions. arxiv.org The energy profiles calculated via DFT offer a detailed view of the thermodynamic and kinetic factors governing the reactivity of ESF. researchgate.net

Spectroscopic Analysis Techniques for Adduct Characterization

The characterization of adducts formed from reactions involving this compound is crucial for confirming reaction outcomes and understanding binding modes. A suite of advanced spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound adducts. Multinuclear NMR experiments provide comprehensive information about the chemical environment of various atoms within the molecule.

¹⁹F NMR: Given the presence of the sulfonyl fluoride group, ¹⁹F NMR is particularly powerful for characterizing ESF and its products. The fluorine nucleus is a sensitive probe with a wide chemical shift range, making it easy to distinguish between different fluorine environments. nih.govoxinst.com It can be used to monitor the reaction of the -SO₂F group and confirm the formation of covalent adducts. rsc.org For instance, ¹⁹F MAS-NMR has been used to identify various fluorine species, such as those coordinated to metals in glass structures, demonstrating its utility in complex systems. nih.gov

Multi-dimensional NMR: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are used to determine the regiochemistry and stereochemistry of products, for example, by identifying through-space correlations between protons on different parts of the molecule. nih.gov

Table 3: Representative ¹H and ¹³C NMR Data for an this compound Adduct: (E)-2-(2-(Tert-butylcarbamoyl)-3-methylphenyl)ethene-1-sulfonyl fluoride rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Key Correlations/Assignments |

|---|---|---|

| ¹H | 7.90 (d, J = 15.2 Hz, 1H) | Vinylic proton |

| ¹H | 7.41-7.33 (m, 3H) | Aromatic protons |

| ¹H | 6.89 (dd, J = 15.6, 2.0 Hz, 1H) | Vinylic proton |

| ¹H | 5.62 (s, 1H) | Amide NH proton |

| ¹H | 2.38 (s, 3H) | Methyl group protons |

| ¹H | 1.48 (s, 9H) | tert-Butyl group protons |

| ¹³C | 167.4 | Carbonyl carbon |

| ¹³C | 146.3 (d, J = 3.0 Hz) | Vinylic carbon (C-α to SO₂F) |

| ¹³C | 120.0 (d, J = 28.0 Hz) | Vinylic carbon (C-β to SO₂F) |

| ¹³C | 139.6, 135.9, 134.2, 129.3, 127.8, 124.9 | Aromatic carbons |

| ¹³C | 52.7 | tert-Butyl quaternary carbon |

| ¹³C | 28.7, 18.9 | tert-Butyl and methyl carbons |

Mass spectrometry is a cornerstone for confirming the molecular weight and elemental composition of this compound adducts, especially in the context of biological conjugates.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is widely used for the analysis of reaction mixtures and purified products. Electrospray ionization (ESI) is a common ionization method, which can detect characteristic adduct ions such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺, to confirm the molecular weight. researchgate.net LC-MS is also used to analyze the stability of conjugates, for example, in antibody-drug conjugates in serum. chinesechemsoc.org

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS: This technique is particularly suited for the analysis of large biomolecules like proteins. It has been used to confirm the covalent modification of proteins by ESF-based probes. nih.gov The mass spectrum will show a characteristic shift in the protein's mass corresponding to the mass of the covalently attached inhibitor, minus the leaving group (e.g., a fluorine atom). nih.gov The combination of LC with MALDI-TOF/TOF offers in-depth characterization of complex biological samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is effective for the analysis of volatile or semi-volatile derivatives. For instance, it has been used for the analysis of sulfide (B99878) ions that have been derivatized with this compound, demonstrating its utility for small molecule analysis. researchgate.net

Table 4: Application of Mass Spectrometry Techniques in the Analysis of this compound Adducts

| MS Technique | Application | Example | Reference |

|---|---|---|---|

| LC-ESI-MS | Confirmation of covalent protein modification | Detection of a mass shift in human neutrophil elastase after incubation with an ESF derivative. | nih.gov |

| LC-ESI-MS | Analysis of conjugate stability | Monitoring the stability of antibody-SSF conjugates in human serum. | chinesechemsoc.org |

| MALDI-TOF MS | Analysis of protein-inhibitor adducts | Characterization of covalent adducts between SVI-F probes and kinases. | nih.govnih.gov |

| GC-MS | Analysis of small molecule derivatives | Detection of sulfide ions derivatized with ESF in biological samples. | researchgate.net |

Applications in Chemical Biology and Medicinal Chemistry

Design and Discovery of Covalent Modifiers and Enzyme Inhibitors

The electrophilic nature of the sulfonyl fluoride (B91410) group, combined with the Michael acceptor properties of the ethene scaffold, makes ESF derivatives ideal candidates for designing covalent inhibitors. chemrxiv.org These compounds can form stable, covalent bonds with nucleophilic residues in biological targets, leading to irreversible inhibition, which can offer advantages in terms of duration and potency. uu.nl

The reactivity of the ethenesulfonyl fluoride warhead can be tuned to selectively target specific nucleophilic amino acid residues within proteins, a cornerstone of modern covalent drug design.

Cysteine: Derivatives such as trans-styryl sulfonyl fluoride (SSF) have been identified as highly efficient and selective Michael acceptors for cysteine residues. chinesechemsoc.orgchemrxiv.org This cysteine-specific bioconjugation has proven to be robust, chemoselective, and results in highly stable conjugates, outperforming traditional reagents like maleimides. chinesechemsoc.orgchemrxiv.org

Lysine (B10760008): The sulfonyl fluoride group can react with the primary amine of lysine residues. For instance, a sulfonyl fluoride derivative, UPR1444, was shown to irreversibly inhibit a mutant form of the Epidermal Growth Factor Receptor (EGFR) by forming a stable sulfonamide bond with the catalytic residue Lys745. nih.gov

Serine: Alkyl and aryl sulfonyl fluorides have a well-established history as covalent inhibitors of serine proteases, where they react with the active site serine residue. nih.gov This reactivity has been harnessed to develop specific inhibitors for enzymes like human neutrophil elastase (hNE). nih.govnih.gov Phenylmethanesulfonyl fluoride (PMSF) is a classic example of a covalent inhibitor for serine proteases. acs.org

Threonine: In the context of proteasome inhibition, peptido vinyl sulfonyl fluorides (PVSF) have been designed to interact with the N-terminal threonine residue in the proteasome's active site. uu.nlgla.ac.uk This interaction involves both the hydroxyl and amino groups of the threonine residue. uu.nl

Tyrosine: Research has demonstrated the first rational targeting of tyrosine residues in a protein's active site using sulfonyl fluoride probes. nih.gov Specifically designed probes were used to modify tyrosine residues in the mRNA-decapping scavenger enzyme DcpS, showcasing the potential to expand the range of targetable residues with this chemistry. nih.gov

Proteases are a major class of drug targets, and this compound derivatives have been successfully developed as covalent inhibitors for several types.

Serine Proteases: The intrinsic reactivity of sulfonyl fluorides towards serine makes them excellent warheads for inhibiting serine proteases. acs.orgnih.gov Early work identified phenylmethanesulfonyl fluoride (PMSF) as a covalent inhibitor of this enzyme class. acs.org

Human Neutrophil Elastase (hNE): HNE, a serine protease implicated in inflammatory diseases like cystic fibrosis and chronic obstructive pulmonary disease, has been a key target. nih.gov An agnostic screen of a library of sulfur-fluoride compounds identified benzene-1,2-disulfonyl fluoride as a selective and covalent hNE inhibitor. nih.gov Further development, using a "Diversity Oriented Clicking" approach, led to the discovery of β-substituted alkenyl sulfonyl fluorides as a novel class of potent covalent hNE inhibitors. chemrxiv.orgnih.gov The introduction of substituents on the vinyl group allows for the fine-tuning of the sulfonyl fluoride's electrophilicity, influencing its reactivity and binding affinity. chemrxiv.org

| Selected β-substituted ESF Inhibitors Against hNE | IC₅₀ (µM) |

| Compound 1 | 2.2 ± 0.7 |

| Compound 2 | 1.8 ± 0.6 |

| Compound 3 | 0.9 ± 0.1 |

| Compound 4 | > 200 |

Proteasome Inhibitors: Peptido vinyl sulfonyl fluorides (PVSF) have been introduced as a new class of proteasome inhibitors. uu.nl These compounds act as "dual warhead" inhibitors that target the N-terminal threonine of the proteasome active site, with some derivatives showing activity in the nanomolar range. uu.nlgla.ac.uk

Telomerase is an enzyme crucial for cancer cell immortality and a significant target for anticancer drug development. nih.gov Structure-based design has led to the synthesis of numerous this compound derivatives as potential human telomerase inhibitors. nih.govepa.govcnjournals.comnih.gov Docking models suggest that the this compound fragment aligns well within the active site of the telomerase reverse transcriptase (hTERT) subunit, interacting with key residues. nih.gov A study involving 82 synthesized vinyl sulfonyl fluorides identified several potent inhibitors. nih.govnih.gov

One standout compound, (1E,3E)-4-(4-((E)-2-(fluorosulfonyl)vinyl)phenyl)buta-1,3-diene-1-sulfonyl fluoride (compound 57), demonstrated potent and selective anticancer activity. nih.govepa.govtandfonline.com It showed high activity against melanoma (A375) and breast cancer (MDA-MB-231) cell lines while exhibiting minimal toxicity towards normal human cell lines. nih.govnih.gov

| Anticancer and Telomerase Inhibitory Activity of Compound 57 | IC₅₀ (µM) |

| A375 Cancer Cell Line | 1.58 |

| MDA-MB-231 Cancer Cell Line | 3.22 |

| Telomerase Inhibition (TRAP Assay) | 0.71–0.97 |

| GES-1 & L-02 Normal Cell Lines | > 2000 |

The "dual warhead" concept involves designing a single molecule with two electrophilic sites that can react with nucleophiles at a biological target. uu.nl this compound is an ideal scaffold for this approach, combining a Michael acceptor (the vinyl group) and a sulfonyl fluoride electrophile. uu.nlacs.org

This strategy has been effectively applied in the development of proteasome inhibitors. Peptido vinyl sulfonyl fluorides (PVSF) were designed so that both electrophilic traps could interact with the nucleophilic amino and hydroxyl groups of the N-terminal threonine in the proteasome's active site. uu.nlgla.ac.uk This dual reactivity is proposed to form a stable seven-membered ring adduct, potentially enhancing the selectivity and duration of inhibition. uu.nl Similarly, β-aryl ethenesulfonyl fluorides have been described as "dual warhead" compounds, offering versatile platforms for developing targeted covalent inhibitors. nih.govacs.org

Bioconjugation Strategies

Bioconjugation, the process of linking molecules to biomolecules like proteins, is fundamental to chemical biology, drug delivery, and diagnostics. This compound and its derivatives, particularly through SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, provide robust and efficient methods for these modifications. researchgate.netnih.gov

The reactivity of the this compound moiety allows for its use in various protein labeling and modification strategies.

Michael Addition for Radiolabeling: The radiolabeled version, [¹⁸F]this compound ([¹⁸F]ESF), has been synthesized and used as a prosthetic group for the indirect radiolabeling of sensitive biomolecules like peptides and proteins for Positron Emission Tomography (PET). nih.govdntb.gov.uamonash.edu The process involves a Michael conjugation reaction between [¹⁸F]ESF and nucleophilic residues (e.g., amines) on the protein, which can be performed under mild, aqueous conditions. nih.govdntb.gov.ua While this method is straightforward, the stability of the resulting conjugates can be substrate-dependent and sometimes poor in serum, indicating a need for further optimization. nih.govmonash.edu

Cysteine-Specific Conjugation: trans-Styryl sulfonyl fluoride (SSF) has been identified as a superior reagent for the specific modification of cysteine residues on proteins. chinesechemsoc.orgchemrxiv.org This method is highly chemoselective and produces conjugates that are significantly more stable in serum compared to those formed with traditional maleimide (B117702) reagents. chinesechemsoc.org This enhanced stability is crucial for applications like the development of antibody-drug conjugates (ADCs) and protein-oligonucleotide conjugates for single-cell analysis techniques. chinesechemsoc.orgchemrxiv.org

SuFEx-based Bioconjugation: this compound is a key hub in SuFEx click chemistry, a set of reactions that form stable covalent links with high reliability. researchgate.netnih.gov This chemistry has been adapted for biocompatible conditions, allowing for the modification of proteins like bovine serum albumin (BSA) and even DNA in aqueous solutions under mild pH and temperature. nih.gov The ability to connect to various nucleophiles (N, O, C) makes it a versatile tool for constructing functional biomolecules. nih.gov

Radiofluorination for Positron Emission Tomography (PET) Imaging

The integration of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) into molecules for PET imaging is a cornerstone of modern diagnostic medicine. This compound provides a versatile platform for ¹⁸F-labeling, addressing some of the logistical and chemical challenges associated with radiopharmaceutical production.

The logistical challenges of producing ¹⁸F-radiopharmaceuticals, which often require complex, time-consuming azeotropic drying of the [¹⁸F]fluoride, have limited their widespread use, particularly in facilities without specialized equipment. [¹⁸F]this compound ([¹⁸F]ESF) has been developed as a novel and practical radiofluoride relay reagent to circumvent these issues. monash.edu

The key advantage of [¹⁸F]ESF lies in its straightforward and reliable production route. Once synthesized, it can be trapped and stored on inert cartridges. These cartridges can then be transported to other nuclear medicine centers. monash.edu At the destination, the trapped [¹⁸F]ESF is easily released by eluting it with a simple solvent, making the reactive [¹⁸F]fluoride available for labeling reactions without the need for the conventional drying process. monash.edu This "ship-and-elute" strategy simplifies the production of ¹⁸F-radiotracers, making it more accessible for minimally equipped satellite centers. monash.edu Studies have demonstrated that the radiofluorination efficiency using this relay method is comparable to that of conventionally prepared [¹⁸F]fluoride for a wide range of radiolabeling precursors. monash.edu

Prosthetic groups are small molecules carrying a radionuclide that can be attached to a larger molecule, such as a peptide or protein, which is often sensitive to the harsh conditions of direct radiolabeling. [¹⁸F]this compound has been synthesized and evaluated as such a prosthetic group for the ¹⁸F-labeling of biomolecules. nih.govmonash.edu

The radiosynthesis of [¹⁸F]ESF has been optimized using microfluidic reactors, which allow for rapid and efficient reactions with small volumes. nih.gov This method has been successfully applied under both carrier-added (c.a., containing non-radioactive ¹⁹F) and no-carrier-added (n.c.a., containing only the radioactive isotope) conditions. The conjugation of [¹⁸F]ESF to biomolecules, such as amino acids and proteins, occurs via a Michael addition reaction, typically at room temperature. nih.gov

However, the stability of the resulting bioconjugates has been found to be dependent on the specific substrate and was generally low in rat serum. This suggests that while the synthesis of [¹⁸F]ESF as a prosthetic group is efficient, further research is needed to improve the stability of the final radiolabeled products before they can be widely used for in vivo PET imaging. nih.gov

Table 1: Radiochemical Yield (RCY) of [¹⁸F]this compound Synthesis

| Condition | Radiochemical Yield (RCY) |

|---|---|

| Carrier-Added (c.a.) | 30-50% |

| No-Carrier-Added (n.c.a.) | 60-70% |

Data sourced from a study optimizing [¹⁸F]ESF synthesis in a microfluidic reactor. nih.gov

Role in Drug Discovery and Development Initiatives

The sulfonyl fluoride moiety is a valuable pharmacophore that can act as a covalent inhibitor of certain enzymes, making this compound a key building block in drug discovery. acs.org Its ability to participate in various chemical transformations allows for the synthesis of novel bioactive molecules and the modification of existing drugs.

Synthesis of Biologically Active Molecules with Sulfonyl Fluoride Moieties

This compound serves as a precursor for the synthesis of a variety of biologically active molecules containing the sulfonyl fluoride group. researchgate.net A notable example is in the development of anticancer agents. Researchers have designed and synthesized a series of vinyl sulfonyl fluorides, including 2-arylethenesulfonyl fluorides and 1,3-dienylsulfonyl fluorides, as potential inhibitors of human telomerase. nih.gov Telomerase is an enzyme that is overactive in many cancer cells and is a key target for cancer therapy.

In one study, several of the synthesized this compound derivatives exhibited potent inhibitory activity against telomerase. nih.gov For instance, compound 57 , (1E,3E)-4-(4-((E)-2-(fluorosulfonyl)vinyl)phenyl)buta-1,3-diene-1-sulfonyl fluoride, showed significant activity against A375 (melanoma) and MDA-MB-231 (breast cancer) cell lines, with IC₅₀ values of 1.58 µM and 3.22 µM, respectively. nih.gov Importantly, these compounds displayed lower toxicity against normal cell lines. nih.gov

Table 2: Anticancer and Telomerase Inhibitory Activity of Compound 57

| Cell Line | IC₅₀ (µM) | Target | IC₅₀ (µM) |

|---|---|---|---|

| A375 (Melanoma) | 1.58 | Telomerase | 0.71-0.97 |

| MDA-MB-231 (Breast Cancer) | 3.22 |

Data sourced from a study on this compound derivatives as telomerase inhibitors. nih.gov

Functionalization and Modification of Existing Pharmaceutical Compounds

Late-stage functionalization, the process of modifying a complex molecule like an existing drug in the final steps of a synthetic sequence, is a powerful strategy in medicinal chemistry to rapidly generate new analogues with potentially improved properties. nih.gov this compound is a valuable tool in this context, particularly through its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. researchgate.net

The reactivity of this compound allows for its addition to existing drug molecules to introduce the sulfonyl fluoride moiety. For example, a CuO-promoted conjugate addition of carboxylic acids to this compound has been developed to create new derivatives. This method has been successfully applied to modify well-known drugs like Ibuprofen and Aspirin, demonstrating its potential for creating novel prodrugs or compounds with different biological activities. acs.org Similarly, the antidepressant drug Amoxapine, which contains a secondary amine, was easily modified through a Michael addition reaction with a β-arylthis compound synthesized from ESF. nih.gov This highlights the utility of this compound in diversifying the chemical space around established pharmaceutical scaffolds.

Integration into N-Containing Heterocycle Synthesis (e.g., Aziridines, Triazoles)

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals. This compound has proven to be a versatile reagent for the synthesis of these important structures.

Specifically, this compound has been employed as an efficient acetylene (B1199291) surrogate for the synthesis of 1-substituted-1,2,3-triazoles. monash.edunih.gov A straightforward and scalable protocol has been developed where this compound reacts with organic azides under metal-free conditions to produce the corresponding triazoles in excellent yields. monash.eduresearchgate.netlatrobe.edu.au This reaction is significant because it provides access to 1-substituted triazoles, which are more challenging to synthesize than the 1,4-disubstituted triazoles typically produced by copper-catalyzed "click chemistry". nih.gov The method is robust, tolerates a wide range of substrates, and can be used for the late-stage functionalization of azide-containing drug molecules. researchgate.net

Furthermore, the cycloaddition reactions of this compound with azides can also lead to other heterocycles, such as aziridines, depending on the reaction conditions. acs.org This demonstrates the versatility of ESF as a building block for generating diverse, N-containing heterocyclic scaffolds for drug discovery. researchgate.net

Applications in Materials Science

Polymer Synthesis and Engineering

The introduction of SuFEx chemistry has significantly impacted polymer science, providing powerful tools for both the synthesis of novel polymers and the modification of existing ones. rsc.orgrsc.org Ethenesulfonyl fluoride (B91410) is a key reagent in this field, enabling the creation of diverse polymer architectures with precisely controlled properties. rsc.orgchemimpex.com

Ethenesulfonyl fluoride is instrumental in the synthesis of specialty polymers such as polysulfonates and polysulfamides, which are valued for their stability and functional versatility.

Polysulfonates: A robust method for synthesizing polysulfonates involves a SuFEx-based polycondensation. wiley.comwiley.comnih.gov The process begins with the creation of AA-type monomers through the highly reliable Michael addition of this compound to various readily available amines and anilines. rsc.orgosti.govosti.gov These bis(alkylsulfonyl fluoride) monomers are then reacted with BB-type monomers, typically bisphenol bis(t-butyldimethylsilyl) ethers, in a polycondensation reaction. wiley.comwiley.com This reaction, often catalyzed by a bifluoride salt such as [Ph3P=N@PPh3]+[HF2]−, proceeds with excellent efficiency, achieving over 99% conversion in as little as 10 minutes to an hour. wiley.comwiley.comnih.govosti.gov The resulting polysulfonates exhibit excellent thermal and hydrolytic stability. wiley.com The diversity of the polymer backbone can be easily tuned by selecting different amine/aniline and bisphenol precursors. wiley.comwiley.com

Table 1: Properties of Polysulfonates Synthesized Using ESF-Derived Monomers

| Polymer | Mn (kDa) | PDI | Tg (°C) |

|---|---|---|---|

| Polysulfonate 8a | 11 | 1.2-1.4 | - |

| Polysulfonate 8d | 13 | 1.2-1.4 | - |

| Polysulfonate 8f | - | - | 133 |

| Polysulfonate 10b | - | - | 37 |

Data sourced from research on SuFEx-based polysulfonate formation. wiley.com

Polysulfamides: The synthesis of polysulfamides can also be achieved using SuFEx click chemistry. rsc.orgacs.org This involves the step-growth polymerization of AB-type monomers containing both a sulfamoyl fluoride and an amine group, or the polycondensation of A2 and B2 monomers, such as bis(sulfamoyl fluorides) and diamines. rsc.orgacs.org By incorporating different aliphatic or aromatic amines, the structural properties of the polysulfamide main chain can be modulated. acs.org These polymers have shown high thermal stability, with decomposition temperatures ranging from 188 to 270 °C. acs.org Furthermore, protocols have been developed for the degradation and chemical recycling of these polysulfamides, highlighting their potential in creating more sustainable polymer systems. acs.org

Sulfur(VI) Fluoride Exchange (SuFEx) is a category of click reactions that relies on the robust S(VI)-F bond to form connections. wiley.comrsc.org Unlike the sulfur-chlorine bond, the S(VI)-F bond is highly stable yet can be activated for substitution reactions under specific conditions, proceeding with high selectivity and near-perfect fidelity. wiley.com this compound, along with sulfuryl fluoride (SO2F2), is a key "hub" compound for these transformations. rsc.orgalfa-chemistry.com

The polymerization process typically involves the reaction between a sulfonyl fluoride (-SO2F) and a silyl (B83357) ether (-OSiR3) or a phenol. wiley.comrsc.org For instance, the bifluoride-catalyzed polycondensation of ESF-derived bis(alkylsulfonyl fluorides) with bis(aryl silyl ethers) is a prime example of SuFEx-based polymerization. rsc.org This method is characterized by:

High Efficiency: Reactions often reach over 99% conversion rapidly. wiley.comnih.gov

Functional Group Tolerance: The SuFEx reaction is compatible with a wide variety of functional groups, allowing for the synthesis of complex, functionalized polymers directly from corresponding monomers. wiley.comwiley.comosti.gov

Modularity: The use of ESF in a Michael addition reaction to create monomers allows for a highly modular approach, enabling the synthesis of a diverse library of polymers from simple, readily available starting materials like amines and bisphenols. wiley.comosti.govnih.gov

A significant advantage of SuFEx chemistry is its orthogonality to other click reactions, which allows for powerful post-polymerization modification (PPM) strategies. wiley.comwiley.comrsc.org Polymers can be synthesized with "clickable" functional groups incorporated into their side chains, which remain inert during the SuFEx polymerization of the backbone. osti.govosti.gov These groups can then be selectively modified in a subsequent step.

For example, polysulfonates can be prepared from monomers containing an alkyne group. wiley.comwiley.com After the SuFEx polymerization is complete, the alkyne handles on the polymer side chains can be functionalized using the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. wiley.comwiley.comrsc.org This allows for the introduction of functionalities, such as acids or phenols, that would not have been compatible with the initial SuFEx polymerization conditions. wiley.comwiley.com This dual-click approach greatly expands the complexity and versatility of the final materials. wiley.com SuFEx has also been used to modify the chain-ends of polymers and to functionalize polymer brushes grown on surfaces. rsc.orgresearchgate.netdntb.gov.ua

Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization technique known for its exceptional functional group tolerance. researchgate.net This method has been successfully applied to monomers decorated with sulfonyl fluoride groups derived from this compound.

In a notable example, a sulfonyl fluoride-containing norbornene monomer was synthesized via a Diels-Alder reaction between this compound and cyclopentadiene. digitellinc.com This monomer was then successfully polymerized using a third-generation Grubbs catalyst in a ROMP reaction. digitellinc.com The resulting polynorbornene, featuring pendant sulfonyl fluoride groups, serves as a versatile platform for post-polymerization modification. researchgate.netdigitellinc.com These reactive handles along the polymer backbone can be quantitatively functionalized using SuFEx click reactions with various silyl ethers, demonstrating a powerful combination of two distinct polymerization and modification strategies. digitellinc.comwixsite.com

This compound and its derivatives are relevant to the development of high-performance ionic membrane materials, which are critical components in fuel cells and other electrochemical applications. kyushu-u.ac.jpacs.orgnih.gov The benchmark material in this field is Nafion, a perfluorinated sulfonic acid (PFSA) polymer. researchgate.netwikipedia.org

The synthesis of Nafion and related Dow monomers involves the copolymerization of tetrafluoroethylene (B6358150) with a perfluorinated vinyl ether monomer that has a terminal sulfonyl fluoride (-SO2F) group. acs.orgnih.govwikipedia.org After polymerization, the thermoplastic polymer is processed, and the sulfonyl fluoride groups are hydrolyzed with a base (like NaOH) and then acidified to produce the sulfonic acid (-SO3H) groups. wikipedia.org It is these acidic groups that give the membrane its ion-conductive properties. wikipedia.org

While not a direct precursor to commercial Nafion, this compound serves as a key reagent for installing the vital sulfonyl fluoride moiety into various molecular scaffolds. kyushu-u.ac.jpnih.gov The chemistry developed around ESF, particularly its Michael addition reactions, provides synthetic routes to novel monomers that can be polymerized to create new ion-exchange membranes with tailored properties. acs.orgresearchgate.net

Advanced Functional Materials

Beyond linear polymers, this compound is a key enabler for a range of advanced functional materials. Its ability to introduce the highly reactive sulfonyl fluoride group is leveraged to create materials with specific, engineered properties for diverse applications. chemimpex.com

Functional Surfaces and Coatings: The SuFEx reaction is an effective tool for surface modification. rsc.org Surfaces bearing primary or secondary amines can be treated with ESF to install sulfonyl fluoride groups, creating a "SuFExable" platform. rsc.org These surfaces can then be further functionalized, for example, to create coatings with enhanced hydrophobicity and chemical resistance.

Specialty Polymers for Industry: ESF is used in the production of specialty polymers that exhibit improved thermal stability and chemical resistance, making them valuable for demanding applications in the automotive and electronics industries. chemimpex.com

Materials for Nanotechnology: The precision and reliability of SuFEx chemistry, enabled by ESF, allow for the design of functional materials with properties tailored at the molecular level for applications in nanotechnology.

Photocatalysis: In the realm of sustainable chemistry, ESF has been used in photocatalytic processes to facilitate cycloaddition reactions under mild conditions, opening new avenues for green synthesis of complex molecules.

Applications in Photoresist Materials

This compound is utilized in the development of advanced photoresist materials, which are critical in the fabrication of microelectronics. sigmaaldrich.comcenmed.com Its incorporation into polymer structures can enhance their transparency in the vacuum ultraviolet (VUV) region, a crucial property for photolithography at deep UV wavelengths like 157 nm. acs.org

Research has focused on creating copolymers that incorporate vinylsulfonyl fluoride (VSF) to improve optical density. acs.org Molecular orbital calculations have predicted that polymers containing sulfonyl fluoride groups exhibit excellent transparency in the VUV region. acs.org This was experimentally supported by the measurement of the optical density of poly(vinylsulfonyl fluoride), which was found to be 2.1 μm⁻¹ at 157 nm. acs.org

A specific example is the development of a copolymer, poly[(VSF)₄₀-co-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)styrene (HFISt)₆₀], which demonstrated good transparency with an optical density of 2.4 μm⁻¹ at 157 nm. acs.org This makes ESF-derived polymers promising candidates for next-generation photoresists. acs.orgnih.govnih.gov

Table 1: Optical Properties of VSF-based Polymers for Photoresist Applications

| Polymer | Composition | Optical Density (OD) at 157 nm (μm⁻¹) |

|---|---|---|

| Poly(vinylsulfonyl fluoride) | 100% VSF | 2.1 acs.org |

Utility in Lubricating Oil Additives

This compound and its derivatives are identified as components in the formulation of lubricating oil additives. sigmaaldrich.comcenmed.comsmolecule.comthieme-connect.desigmaaldrich.com The incorporation of organofluorine compounds into lubricants can improve their performance and anti-wear properties. While detailed research findings on the specific mechanisms of ESF in this application are not extensively publicized in the reviewed literature, its general use is noted across multiple chemical industry sources. sigmaaldrich.comcenmed.comsmolecule.comthieme-connect.de The presence of the sulfonyl fluoride group can impart enhanced thermal stability and chemical resistance to the lubricant formulation. chemimpex.com

Integration into Dyestuff Synthesis

This compound serves as a reactant in the synthesis of various dyestuffs. sigmaaldrich.comcenmed.comsigmaaldrich.com The electrophilic nature of ESF allows it to react with nucleophilic groups present in dye precursor molecules, integrating the sulfonyl fluoride moiety. This functional group can be valuable for creating reactive dyes that form covalent bonds with fabrics, leading to high wash fastness.

A notable application is in the synthesis of pyridone-based disperse dyes. dntb.gov.ua A method has been developed for the selective Michael addition of 2-pyridones to this compound, which allows for the construction of pyridonyl aliphatic sulfonyl fluorides. dntb.gov.ua This reaction proceeds in good to excellent yields under mild conditions and demonstrates the practical utility of ESF in creating novel dye structures. dntb.gov.ua The synthesis of sulfonyl fluorides from amino azo dyestuffs was reported as early as 1947, indicating a long history of this class of compounds in the dye industry. dntb.gov.ua

Surface Modification and Coating Technologies

This compound is a key reagent in surface modification and the development of advanced coatings due to its unique reactivity. chemimpex.comthieme-connect.com It is particularly useful in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a reliable method for forming robust covalent bonds. nih.gov This chemistry has been successfully applied to modify surfaces, create functional polymers, and perform post-polymerization modifications to tailor surface properties like wettability and adhesion. nih.govresearchgate.net

Enhancement of Adhesion Properties in Coatings and Adhesives

A significant application of this compound in materials science is the enhancement of adhesion in coatings and adhesives. chemimpex.com By modifying surfaces with ESF or polymers derived from it, the surface energy and chemical reactivity can be altered to promote stronger bonding with subsequent layers or other materials. chemimpex.comresearchgate.net The sulfonyl fluoride group can react with various nucleophiles on a substrate surface, creating a covalently linked interface that improves adhesion. This is beneficial in sectors such as construction and manufacturing where durable bonding is essential. chemimpex.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Vinylsulfonyl fluoride |

| Poly(vinylsulfonyl fluoride) |

| 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)styrene |

Analytical Methodologies Employing Ethenesulfonyl Fluoride

Derivatization Reagent in Gas Chromatography-Mass Spectrometry (GC/MS)

Gas chromatography-mass spectrometry is a powerful technique for identifying and quantifying chemical substances. kyushu-u.ac.jp However, many compounds, especially those that are highly polar or non-volatile, require a chemical modification process known as derivatization before they can be effectively analyzed by GC/MS. rsc.orgrsc.org Ethenesulfonyl fluoride (B91410) serves as an effective derivatization reagent that can react with specific functional groups, rendering the resulting derivative suitable for GC/MS analysis. kyushu-u.ac.jp It is particularly advantageous for analyzing water-soluble substances, as it can react selectively in aqueous environments where many conventional derivatization reagents would be hydrolyzed. rsc.orgrsc.orgresearchgate.net

The identification and quantification of sulfide (B99878) ions in biological samples are crucial in fields like forensic science. researchgate.netsciprofiles.com Ethenesulfonyl fluoride has been successfully employed as a derivatizing reagent to simplify the analysis of sulfide ions in whole blood by GC/MS. researchgate.netresearchgate.net

Hydrogen sulfide (H₂S) exists as the sulfide ion in blood. kyushu-u.ac.jp Traditional analysis methods can be complex, but derivatization with ESF presents a simplified protocol. researchgate.netsciprofiles.com The methodology involves reacting a whole blood sample with ESF in a buffered solution. researchgate.netsciprofiles.com In this reaction, the sulfide ion rapidly reacts with ESF to form a stable di-ESF derivative (S-ESF₂), which is amenable to separation and detection by GC/MS. researchgate.net Research has shown that ESF exhibits higher reactivity toward the sulfide ion compared to potentially interfering compounds present in whole blood, which allows for highly selective derivatization. researchgate.netsciprofiles.com

A validated method involves mixing 100 μL of a whole blood sample with a boric acid buffer (pH 8.0), an acetone (B3395972) solution containing an internal standard, an acetone solution with 600 mM ESF, and hexane (B92381) for extraction. researchgate.netsciprofiles.com The mixture is vortexed, centrifuged, and the resulting organic layer is injected into the GC/MS for analysis. researchgate.netsciprofiles.com This approach has proven to be a reliable tool for the quantification of sulfide ions in whole blood, offering high linearity and reproducibility. researchgate.netsciprofiles.com

Table 1: Performance Characteristics of the ESF-Based GC/MS Method for Sulfide Ion Quantification in Whole Blood

| Parameter | Value | Reference |

|---|---|---|

| Limit of Detection (LOD) | 0.01 µg/mL | researchgate.netsciprofiles.com |

| Linearity Range | 0.05–10.0 µg/mL | researchgate.netsciprofiles.com |

| Correlation Coefficient (R²) | 0.9999 | researchgate.netsciprofiles.com |

| Precision (% Relative Standard Deviation) | Within ±10% (Intra- and Inter-day) | researchgate.netsciprofiles.com |

| Accuracy (% Bias) | Within ±10% (Intra- and Inter-day) | researchgate.netsciprofiles.com |

Ammonia (B1221849) analysis by GC/MS is challenging because it requires derivatization, and conventional reagents are often incompatible with aqueous samples due to their high reactivity with water. rsc.orgrsc.orgrsc.org this compound has been identified as a selective and rapid derivatization reagent that overcomes this limitation. rsc.orgresearchgate.net

Researchers have developed a method where ESF is used to derivatize ammonia directly in aqueous solutions. rsc.orgrsc.org The reaction proceeds via a Michael addition, where ammonia reacts with ESF to produce a stable tri-ESF derivative (N-ESF₃) that is suitable for GC/MS analysis. kyushu-u.ac.jprsc.orgrsc.org A key advantage of this method is the ability of ESF to selectively react with ammonia even in the presence of a large excess of water and other interfering substances containing amine or hydroxyl groups. rsc.orgrsc.org

The analytical protocol was optimized for various parameters, including reaction temperature, pH, and the choice of extraction solvent, to ensure reliable and accurate quantification. rsc.orgresearchgate.net The method demonstrated excellent linearity over a wide concentration range and has been successfully applied to quantify ammonia in commercial products. rsc.orgrsc.org This ESF-based derivatization technique provides a robust and specific tool for both the identification and quantification of ammonia in aqueous media, which is valuable in forensic science and other analytical fields. rsc.orgrsc.org

Table 2: Performance Characteristics of the ESF-Based GC/MS Method for Ammonia Quantification in Aqueous Media

| Parameter | Value | Reference |

|---|---|---|

| Limit of Detection (LOD) | 0.05 µg/mL | rsc.orgrsc.orgresearchgate.net |